N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline
Description
N-[(5-Bromothiophen-2-yl)methyl]-4-methylaniline is a halogenated aromatic amine characterized by a 4-methylaniline moiety linked via a methylene bridge to a 5-bromothiophen-2-yl group. The bromine atom on the thiophene ring enhances electrophilic substitution reactivity, while the methyl group on the aniline ring contributes to steric and electronic effects. Its structural uniqueness lies in the synergistic combination of a thiophene heterocycle and para-methyl substitution on the aniline ring, which distinguishes it from simpler halogenated anilines .
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-4-10(5-3-9)14-8-11-6-7-12(13)15-11/h2-7,14H,8H2,1H3 |
InChI Key |
PSZJNRIIMJPXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Formylation: The brominated thiophene undergoes formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst to produce 5-bromothiophene-2-carbaldehyde.
Reductive Amination: The 5-bromothiophene-2-carbaldehyde is then subjected to reductive amination with 4-methylaniline in the presence of a reducing agent such as sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Palladium acetate, triphenylphosphine, base (e.g., potassium carbonate), solvent (e.g., toluene or dimethylformamide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring and the aniline moiety can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline and analogous compounds:
| Compound Name | Structural Features | Key Functional Groups |
|---|---|---|
| This compound | 4-Methylaniline + 5-bromothiophene via methylene bridge | Bromine, thiophene, methyl, amine |
| 4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline | 2-Methylaniline + 3-bromothiophene via methylene bridge | Bromine (×2), thiophene, methyl, amine |
| N-(4-Fluorobenzyl)-2-methylaniline | 2-Methylaniline + 4-fluorobenzyl group | Fluorine, benzyl, methyl, amine |
| 5-Bromo-N-(methyl)aniline | Aniline with bromine at position 5 and methyl group on nitrogen | Bromine, methyl, amine |
| N-[(3,4-Dibromothiophen-2-yl)methyl]aniline | Aniline + 3,4-dibromothiophene via methylene bridge | Bromine (×2), thiophene, amine |
Key Observations :
- Bromine substitution on thiophene (as in the target compound) enhances electrophilicity compared to fluorine or methoxy analogs .
- The para-methyl group on the aniline ring improves solubility in non-polar solvents relative to ortho- or meta-substituted derivatives .
Physicochemical Properties
| Property | This compound | 4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline | N-(4-Fluorobenzyl)-2-methylaniline |
|---|---|---|---|
| Melting Point (°C) | 142–144 (predicted) | 155–157 | 98–100 |
| Solubility in DMSO | High | Moderate | Low |
| LogP (Octanol-Water Partition Coefficient) | 3.8 | 4.2 | 2.9 |
Insights :
- Higher LogP values for bromothiophene derivatives suggest better membrane permeability, critical for drug delivery .
- Solubility differences highlight the need for structural optimization for specific applications (e.g., aqueous vs. lipid-based systems).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
